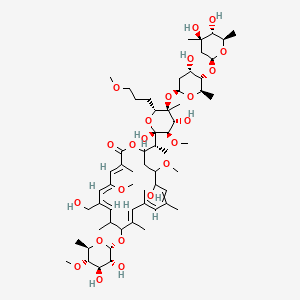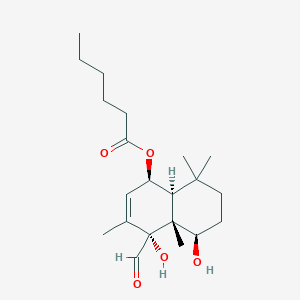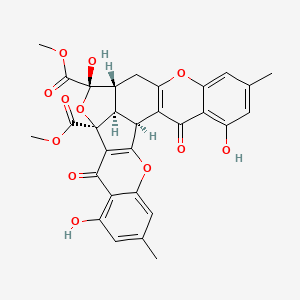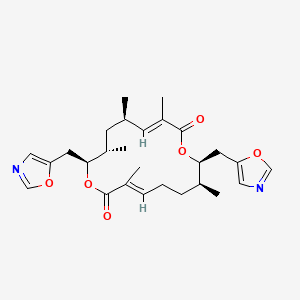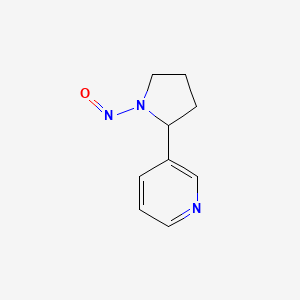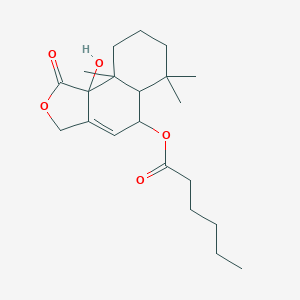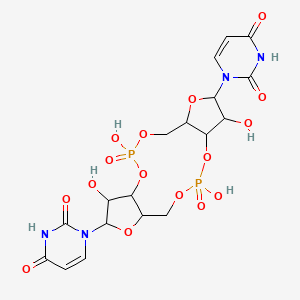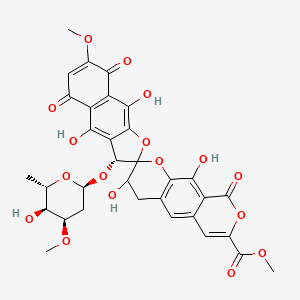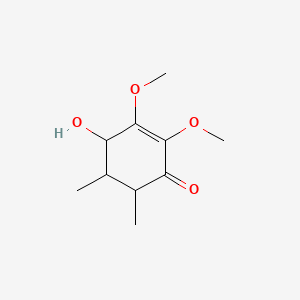
Glioroseinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glioroseinol is a fungal metabolite originally isolated from the fungus Gliocladium. It is a derivative of gliorosein and has the molecular formula C10H16O4. The compound is known for its unique chemical structure, which includes a cyclohexenone ring with hydroxyl and methoxy substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glioroseinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common synthetic route involves the use of acetyl-CoA and malonyl-CoA as starting materials. These compounds undergo a series of enzymatic reactions to form 5-methylorsellinic acid, which is then converted to 3-hydroxy-4-methoxy-6-methyltoluquinol. Further methylation and oxidation steps yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the fungus Gliocladium. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the culture broth. The extraction process often involves solvent extraction followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glioroseinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Methoxy and hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
Glioroseinol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: this compound is studied for its role in fungal metabolism and its interactions with other organisms.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: This compound is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
Glioroseinol exerts its effects through interactions with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal metabolism, leading to the accumulation of toxic intermediates. This inhibition disrupts the normal metabolic processes of the fungus, ultimately leading to its death.
Comparison with Similar Compounds
Glioroseinol is structurally similar to other cyclohexenone derivatives, such as:
Gliorosein: The parent compound from which this compound is derived.
Aurantiogliocladin: Another fungal metabolite with a similar structure.
Rubrogliocladin: A related compound with similar biological activity.
This compound is unique due to its specific hydroxyl and methoxy substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethoxy-5,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-7,11H,1-4H3 |
InChI Key |
KFDGFFQATSDLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(=C(C1O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


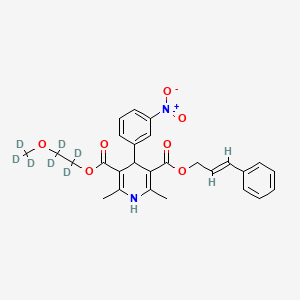
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)

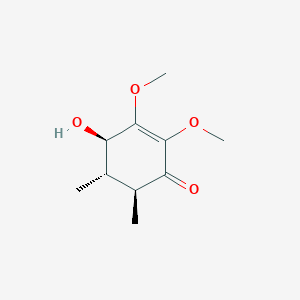
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
